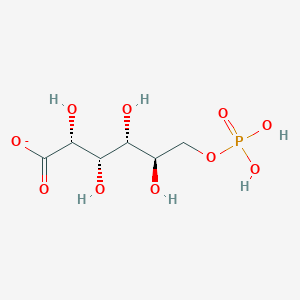
6-O-phosphono-D-gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-phospho-D-gluconate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 6-phospho-D-gluconic acid. It is a carbohydrate acid derivative anion and a monocarboxylic acid anion. It derives from a D-gluconate. It is a conjugate base of a 6-phospho-D-gluconic acid. It is a conjugate acid of a 6-phosphonatooxy-D-gluconate.
Applications De Recherche Scientifique
Biochemical Role in Metabolism
6-O-phosphono-D-gluconate is primarily recognized as an intermediate in the pentose phosphate pathway , which is crucial for cellular metabolism. This pathway serves two main functions: it generates NADPH for biosynthetic reactions and ribose-5-phosphate for nucleotide synthesis. The compound is formed from 6-phosphogluconolactone through the action of the enzyme 6-phosphogluconolactonase and subsequently converted into ribulose-5-phosphate by phosphogluconate dehydrogenase , which also produces NADPH during this oxidative decarboxylation process .
Potential Therapeutic Applications
Recent research highlights the potential of this compound in treating metabolic disorders, particularly those related to glucose metabolism. A notable patent discusses its application in developing drugs aimed at preventing or treating diseases associated with disturbances in glucose metabolism, such as diabetes . The compound's ability to modulate cellular glucose levels positions it as a candidate for therapeutic interventions.
Case Studies and Research Findings
- Diabetes Management : A study indicated that derivatives of this compound could act as cellular glucose metabolism regulators, potentially aiding in diabetes management .
- Metabolic Disorders : The compound has been implicated in various metabolic disorders, including glucose-6-phosphate dehydrogenase deficiency, where its metabolic pathways become dysfunctional .
Numerous studies have documented the biochemical significance and applications of this compound:
Propriétés
Formule moléculaire |
C6H12O10P- |
|---|---|
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoate |
InChI |
InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/p-1/t2-,3-,4+,5-/m1/s1 |
Clé InChI |
BIRSGZKFKXLSJQ-SQOUGZDYSA-M |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)(O)O |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















